N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
“N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide” is an organic compound that belongs to the class of amides This compound features a cyano group, a methoxyphenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide” typically involves the following steps:
Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor and a cyanide source.
Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amide Formation: The final step involves the formation of the amide bond, which can be accomplished through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or an ester) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and methoxyphenyl moiety could play crucial roles in binding interactions and overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,3-dimethylbutyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1-cyano-1,3-dimethylbutyl)-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in “N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide” may impart unique electronic and steric properties, influencing its reactivity and interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)11-17(3,12-18)19-16(20)10-7-14-5-8-15(21-4)9-6-14/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCNBHGCNHIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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